[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N'-methylcarbamimidothioate
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Overview
Description
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N’-methylcarbamimidothioate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorophenyl, dioxopyrrolidinyl, chlorophenyl, and methylcarbamimidothioate groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N’-methylcarbamimidothioate typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-fluorobenzaldehyde and pyrrolidine-2,5-dione, followed by the introduction of the chlorophenyl and methylcarbamimidothioate groups under controlled conditions. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N’-methylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and chlorophenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Scientific Research Applications
Chemistry
In chemistry, [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N’-methylcarbamimidothioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N’-methylcarbamimidothioate is investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory, antiviral, and anticancer activities, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N’-methylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-fluorophenyl)-N’-methylcarbamimidothioate
- [1-(2-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methylphenyl)-N’-methylcarbamimidothioate
- [1-(2-iodophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethylphenyl)-N’-methylcarbamimidothioate
Uniqueness
What sets [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N’-methylcarbamimidothioate apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and biological activities. The presence of both fluorophenyl and chlorophenyl groups, along with the dioxopyrrolidinyl and methylcarbamimidothioate moieties, allows for a wide range of chemical modifications and applications.
This detailed article provides a comprehensive overview of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N’-methylcarbamimidothioate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N'-methylcarbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2S/c1-21-18(22-12-8-6-11(19)7-9-12)26-15-10-16(24)23(17(15)25)14-5-3-2-4-13(14)20/h2-9,15H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWFTCJAYKCNSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NC1=CC=C(C=C1)Cl)SC2CC(=O)N(C2=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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